molecular formula C14H17N3O B4091551 N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide

Cat. No.: B4091551
M. Wt: 243.30 g/mol
InChI Key: WWYKJYPDLWLCMO-UHFFFAOYSA-N
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Description

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide is a chemical compound with the molecular formula C14H17N3O. It is known for its unique structure, which includes a benzimidazole ring fused with a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide typically involves the reaction of benzimidazole derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide stands out due to its specific combination of the benzimidazole and benzamide groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-3,6-7,11-12H,4-5,8-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYKJYPDLWLCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Reactant of Route 2
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Reactant of Route 3
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Reactant of Route 4
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Reactant of Route 5
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide
Reactant of Route 6
N-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)benzamide

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